molecular formula C15H19NO4 B1376775 2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 936829-00-4

2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No. B1376775
CAS RN: 936829-00-4
M. Wt: 277.31 g/mol
InChI Key: WMNIWMKVBYZQNH-UHFFFAOYSA-N
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Description

“2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid” is a compound with the molecular formula C15H19NO4 . The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the use of the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydroisoquinoline ring with a carboxylic acid group at the 4-position and a tert-butoxycarbonyl group at the 2-position .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to the addition and removal of the Boc protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The molecular weight of this compound is approximately 277.316 Da . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Pharmaceutical Compounds

This compound serves as a building block in the synthesis of various pharmaceutical agents. Its structure is particularly useful in the creation of isoquinoline derivatives, which are prominent scaffolds in medicinal chemistry due to their pharmacological properties . The tert-butoxycarbonyl (Boc) group is often used as a protective group for amines in the synthesis of peptide and amide compounds, which are prevalent in drug design and development .

Agriculture: Development of Agrochemicals

In agriculture, the compound’s derivatives could be explored for the development of novel agrochemicals. The isoquinoline moiety is a common feature in natural products, some of which exhibit herbicidal or insecticidal activities. Research into the synthesis of new derivatives could lead to the discovery of compounds with potential use in crop protection .

Material Science: Advanced Material Synthesis

The tert-butoxycarbonyl group is a versatile moiety in material science, particularly in the synthesis of polymers and resins. It can be used to introduce functional groups that impart specific properties to materials, such as increased durability or chemical resistance .

Environmental Science: Analytical and Detection Methods

Derivatives of this compound could be utilized in environmental science, especially in the development of analytical methods for pollutant detection. The isoquinoline structure can be modified to create sensors or probes that react with specific environmental contaminants, aiding in their identification and quantification .

Biochemistry: Enzyme and Receptor Studies

In biochemistry, the compound can be used to study enzyme-substrate interactions, particularly those involving isoquinoline metabolizing enzymes. It can also serve as a precursor for the synthesis of ligands for various receptors, contributing to our understanding of receptor-mediated processes .

Chemical Synthesis: Protective Group Chemistry

The compound is valuable in chemical synthesis as a protective group for amines. The Boc group is acid-labile, allowing for selective deprotection under mild acidic conditions without affecting other sensitive functional groups in the molecule. This property is essential in multi-step synthetic routes where temporary protection of amines is required .

Future Directions

The future directions for the use of this compound could include its application in the synthesis of more complex molecules, particularly those involving amines. The ability to protect amines during reactions, and then remove the protecting group under controlled conditions, makes this compound a valuable tool in organic synthesis .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-10-6-4-5-7-11(10)12(9-16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNIWMKVBYZQNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162717
Record name 2-(1,1-Dimethylethyl) 3,4-dihydro-2,4(1H)-isoquinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

CAS RN

936829-00-4
Record name 2-(1,1-Dimethylethyl) 3,4-dihydro-2,4(1H)-isoquinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936829-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl) 3,4-dihydro-2,4(1H)-isoquinolinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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